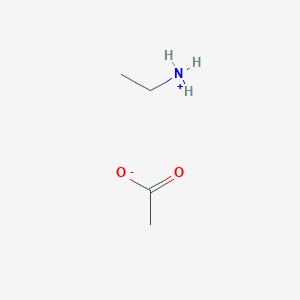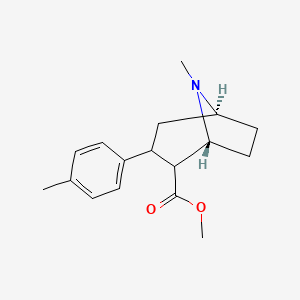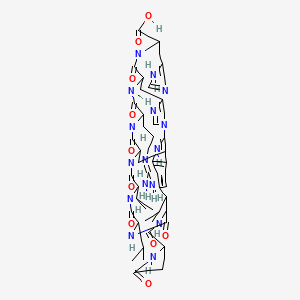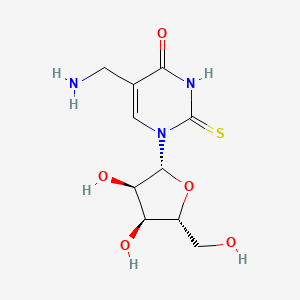
Ethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylammonium acetate is an organoammonium salt resulting from the mixing of equimolar amounts of acetic acid and ethylamine. It contains an ethylaminium and an acetate.
Scientific Research Applications
Use in Formalin-ether Sedimentation Technique Ethyl acetate has been studied as a substitute solvent for diethyl ether in the Formalin-ether sedimentation technique, commonly used in microbiology. It is found to be equally effective in concentrating organisms and does not distort or alter morphology, with the added benefits of being less flammable and hazardous (Young et al., 1979).
Biotechnological Production by Yeasts Research has explored the biotechnological production of ethyl acetate by yeasts, offering an environmentally friendly alternative to petrochemical processes. Yeasts like Pichia anomala, Candida utilis, and Kluyveromyces marxianus have been identified as effective for this purpose, with implications for large-scale, renewable production (Löser et al., 2014).
Thermodynamic Properties in Aqueous Solutions Studies on ethylammonium acetate's thermodynamic properties in aqueous solutions have been conducted, focusing on aspects like densities, refractive indices, and electrical conductivities. This research provides valuable insights into the molecular interactions and structural effects in such mixtures (Hou et al., 2013).
Applications in Reactive Distillation Processes Ethyl acetate synthesis through homogeneously catalyzed reactive distillation has been investigated, highlighting the process's efficiency and the potential for increased conversion and improved selectivity (Kenig et al., 2001).
Role in Reversed Phase Liquid Chromatography Ethylammonium acetate has been characterized as a mobile phase modifier for reversed phase liquid chromatography, offering an alternative to traditional organic solvents like methanol. Its ability to act like an organic solvent with a similar polarity parameter makes it a promising option in chromatographic separations (Waichigo et al., 2005).
Molecular Dynamics in Ionic Liquids Molecular dynamics studies have been performed on acetate-based ionic liquids, including ethylammonium acetate, to understand their structure and interactions. Such research is crucial for various engineering applications, such as emulsification in the petroleum industry (Holanda et al., 2019).
properties
Product Name |
Ethylammonium acetate |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
ethylazanium;acetate |
InChI |
InChI=1S/C2H7N.C2H4O2/c1-2-3;1-2(3)4/h2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
QRMKTNANRJCRCY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)
![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)




![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)



![4-[(1E,3E)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol](/img/structure/B1259637.png)

